

Conservation of the M1 (58-66) Sequence Across Influenza Strains: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CEF1, Influenza Matrix Protein M1 (58-66)*

Cat. No.: *B612792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1 (M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a crucial structural component of the influenza virus, and the 58-66 region, with the sequence GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-A*02:01 allele.^{[1][2]} Understanding the extent of its conservation is paramount for the development of universal influenza vaccines and novel antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-66) Conservation

The M1 (58-66) epitope is highly conserved across Influenza A virus strains.^{[1][2]} Analysis of available sequence data from various influenza A subtypes, as well as Influenza B and C viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.

Influenza Virus Type	Strain/Subtype Examples	Number of Sequences Analyzed (Approx.)	Conservation of M1 (58-66) Sequence (GILGFVFTL)	Key Amino Acid Variations
Influenza A	H1N1, H3N2, H5N1	>1000	>90%	Sporadic single amino acid substitutions have been reported. [3]
H1N1 (pdm09)	>500	High (>95%)	Highly conserved since the 2009 pandemic.	
Avian H5N1	~900	~79-92%	Variations at different positions have been observed. [3] [4]	
Influenza B	Victoria and Yamagata lineages	Representative Strains	Not Conserved	The corresponding region in Influenza B M1 protein shows significant divergence.
Influenza C	Representative Strains	Representative Strains	Not Conserved	The M1 protein of Influenza C is substantially different from that of Influenza A.

Experimental Protocols

Protocol 1: Amplification and Sequencing of the Influenza A M1 Gene

This protocol outlines the methodology for the specific amplification and sequencing of the influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

- Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus-infected cell culture supernatants using a commercial viral RNA extraction kit, following the manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

- Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to ensure broad reactivity across different subtypes.[\[5\]](#)
- Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'
- Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'
- Note: Primer sequences should be validated against a comprehensive database of influenza A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

- A one-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1 gene cDNA in a single reaction.
- Reaction Mixture:
 - 5 µL of extracted viral RNA
 - 1 µL of each primer (10 µM)
 - 12.5 µL of 2x One-Step RT-PCR Master Mix
 - Nuclease-free water to a final volume of 25 µL

- Thermocycling Conditions:
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 95°C for 15 minutes
 - 40 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 55°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final Extension: 72°C for 10 minutes

4. PCR Product Purification and Sanger Sequencing:

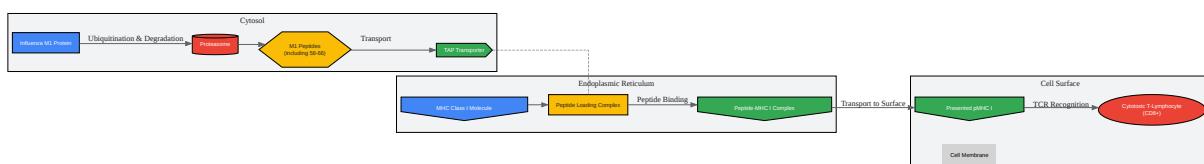
- The amplified PCR product is visualized on an agarose gel to confirm the correct size (approximately 759 bp for the full M1 coding region).
- The PCR product is then purified using a commercial PCR purification kit.
- Sanger sequencing is performed on the purified product using the same forward and reverse primers used for amplification.[\[6\]](#)[\[7\]](#)

Protocol 2: Bioinformatics Analysis of M1 (58-66) Sequence Conservation

This protocol describes the computational workflow to analyze the conservation of the M1 (58-66) sequence.

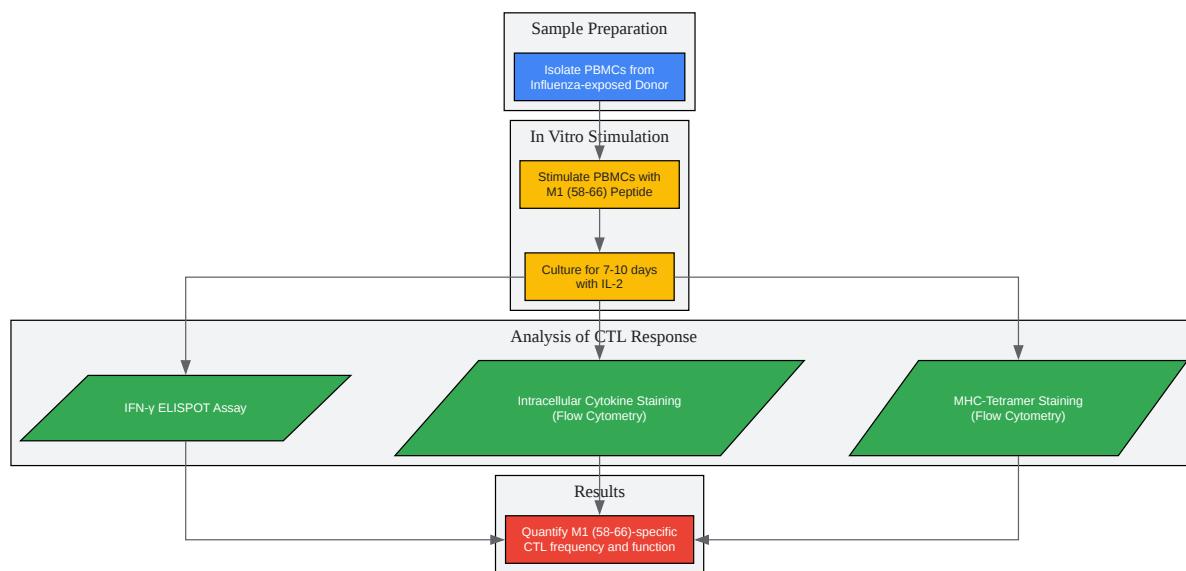
1. Sequence Retrieval:

- Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the NCBI Influenza Virus Database and the Influenza Research Database (IRD).[\[8\]](#)[\[9\]](#)


2. Multiple Sequence Alignment (MSA):

- The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool such as Clustal Omega.[10][11]
- Parameters: Default parameters are generally sufficient for closely related viral proteins. For more divergent sequences, adjusting the gap opening and extension penalties may be necessary.

3. Conservation Analysis:


- The aligned sequences are visually inspected in an alignment viewer to assess the conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).
- The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is calculated.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: MHC Class I antigen presentation pathway of the influenza M1 (58-66) epitope.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. primerdesign.co.uk [primerdesign.co.uk]
- 2. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 3. pnas.org [pnas.org]
- 4. uniprot.org [uniprot.org]
- 5. Amplification of four genes of influenza A viruses using a degenerate primer set in a one step RT-PCR method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influenza virus database - NCBI [ncbi.nlm.nih.gov]
- 9. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]
- 10. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebi.ac.uk [ebi.ac.uk]
- To cite this document: BenchChem. [Conservation of the M1 (58-66) Sequence Across Influenza Strains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612792#conservation-of-m1-58-66-sequence-across-influenza-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com